molecular formula C30H31NO5 B11403713 7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11403713
M. Wt: 485.6 g/mol
InChI Key: TXVBYUHVPHHRLU-UHFFFAOYSA-N
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Description

7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a chromene core fused with an oxazine ring, and various substituents such as benzyl, dimethoxyphenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps. One common approach is the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The initial step involves the formation of a monoketone curcumin analogue through the Claisen-Schmidt reaction. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as potassium hydroxide, under reflux conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The specific conditions and reagents used in industrial settings may vary based on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C30H31NO5

Molecular Weight

485.6 g/mol

IUPAC Name

7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C30H31NO5/c1-19-24-16-23-17-31(13-12-22-10-11-26(33-3)27(15-22)34-4)18-35-28(23)20(2)29(24)36-30(32)25(19)14-21-8-6-5-7-9-21/h5-11,15-16H,12-14,17-18H2,1-4H3

InChI Key

TXVBYUHVPHHRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5

Origin of Product

United States

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